2-amino-2-(2-methoxyphenyl)propanoic Acid
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Overview
Description
2-amino-2-(2-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenylalanine, where the phenyl group is substituted with a methoxy group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of a Suzuki-Miyaura coupling reaction. This reaction typically employs a boron reagent and a palladium catalyst to form the carbon-carbon bond between the aryl halide and the boronic acid . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and cost-effective methods. One such method is the biological production of propionic acid derivatives using microorganisms. This approach leverages the metabolic pathways of certain bacteria to produce the desired compound from renewable biomass .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-amino-2-(2-hydroxyphenyl)propanoic acid.
Reduction: Formation of 2-amino-2-(2-methoxyphenyl)propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-2-(2-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-amino-2-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(2-methoxyphenyl)propanoic acid: A closely related compound with similar structural features.
Indole-3-propionic acid: Another compound with a similar backbone but different functional groups.
Uniqueness
2-amino-2-(2-methoxyphenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-amino-2-(2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-10(11,9(12)13)7-5-3-4-6-8(7)14-2/h3-6H,11H2,1-2H3,(H,12,13) |
InChI Key |
LCDDAMLEUWMYQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC)(C(=O)O)N |
Origin of Product |
United States |
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